molecular formula C20H30O2 B12299182 Cbgb

Cbgb

Cat. No.: B12299182
M. Wt: 302.5 g/mol
InChI Key: LXMICYYYVWWGAM-LFIBNONCSA-N
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Description

Cannabigerol-C4 (Cbgb): is a butylated form of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis plant. It serves as an analytical reference standard due to its structural similarity to known phytocannabinoids. This compound is designed for research and forensic applications, offering a specific framework for scientific examination and analytical assessment .

Chemical Reactions Analysis

Types of Reactions: Cbgb undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Cbgb has a wide range of scientific research applications, including:

    Chemistry: Used as an analytical reference standard for studying the properties and reactions of cannabinoids.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.

    Medicine: Explored for its potential therapeutic effects, such as pain relief and neuroprotection.

    Industry: Utilized in the development of cannabinoid-based products and formulations

Mechanism of Action

Cbgb exerts its effects through interactions with multiple molecular targets and pathways. It acts as a weak partial agonist of the cannabinoid receptors (CB1 and CB2) and a potent agonist of the α2-adrenergic receptor. Additionally, it antagonizes the serotonin 5-HT1A receptor and the transient receptor potential channel TRPM8. These interactions contribute to its various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

Cbgb is similar to other cannabinoids such as:

Uniqueness: this compound’s uniqueness lies in its butylated structure, which may confer distinct pharmacological properties and make it a valuable tool for research and forensic applications .

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol

InChI

InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+

InChI Key

LXMICYYYVWWGAM-LFIBNONCSA-N

Isomeric SMILES

CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Origin of Product

United States

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